Torilolone
Overview
Description
Torilolone is a natural compound isolated from the roots of Schizandra chinensis. It is a guaiane-type sesquiterpene with a molecular formula of C15H24O3 and a molecular weight of 252.35 g/mol . This compound has been shown to possess hepatoprotective and antioxidant activities, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Torilolone is a compound derived from the fruit of the plant Torilis japonica It’s known that this compound has hepatoprotective effects , suggesting it may interact with liver cells or enzymes involved in liver function
Mode of Action
It’s known that this compound possesses various potent bioactivities It’s likely that this compound interacts with its targets to exert these effects
Biochemical Pathways
Given its hepatoprotective effects , it’s likely that this compound affects pathways related to liver function and health
Result of Action
This compound has been shown to have hepatoprotective effects . This suggests that the molecular and cellular effects of this compound’s action may involve the protection of liver cells from damage.
Biochemical Analysis
Biochemical Properties
Torilolone plays a significant role in biochemical reactions. It inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins . This compound also significantly inhibits the activity of p53, a protein that has been implicated in tumorigenesis .
Cellular Effects
This compound influences cell function by inhibiting the growth of cancer cells and exhibiting anti-inflammatory effects . It also significantly inhibits the activity of p53, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the production of prostaglandins and the activity of p53 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to inhibit drug-induced liver injury in rats, which may be due to its antioxidant activity
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Torilolone is primarily isolated from natural sources, specifically the roots of Schizandra chinensis. The extraction process involves the use of organic solvents to separate the compound from the plant material. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced for research purposes through the extraction and purification process described above .
Chemical Reactions Analysis
Types of Reactions: Torilolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Torilolone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of guaiane-type sesquiterpenes.
Biology: this compound’s antioxidant and hepatoprotective activities make it a valuable compound for studying cellular protection mechanisms.
Medicine: Research has shown that this compound inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins.
Comparison with Similar Compounds
Schizandrin: A compound also isolated from Schizandra chinensis, known for its antioxidant and hepatoprotective properties.
Uniqueness of Torilolone: this compound is unique due to its specific combination of biological activities, including its potent inhibition of p53 activity, which is not commonly observed in other similar compounds . This makes this compound a promising candidate for further research in cancer therapy and liver protection.
Properties
IUPAC Name |
(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDODTPRRLQGHP-LGYCOIBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is torilolone and where is it found?
A1: this compound is a guaiane-type sesquiterpene primarily isolated from the fruits of Daucus carota (commonly known as carrots). [, , ] It is often found alongside other related sesquiterpenes like torilin. [, ]
Q2: What is the structure of this compound and how was it elucidated?
A2: While the provided abstracts do not detail the full spectroscopic data, they confirm that the structure of this compound and its derivatives have been elucidated using a combination of techniques. These include:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the compound's structure. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques (likely including 1H, 13C, and 2D experiments like COSY, HSQC, HMBC) were employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, ]
- Chemical Degradation: This may have involved specific reactions to cleave the molecule at known positions, aiding in structural confirmation. [, ]
Q3: Have any biological activities been reported for this compound or its derivatives?
A3: Yes, research suggests potential for this compound and its derivatives in the following areas:
- Cytotoxicity: Several guaiane sesquiterpenoids, including torilin, 1β-hydroxytorilin, and 1α-hydroxytorilin (isolated alongside this compound from Torilis japonica) displayed cytotoxic activity against Lewis lung carcinoma (LLC) cells. []
- Hepatoprotective Effects: this compound itself exhibited hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. []
Q4: Have any glycosylated forms of this compound been discovered?
A4: Yes, several glycosides of this compound have been identified from Daucus carota fruits, including:
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